molecular formula C11H11N B116671 Lilolidine CAS No. 5840-01-7

Lilolidine

Cat. No. B116671
CAS RN: 5840-01-7
M. Wt: 157.21 g/mol
InChI Key: QCCKSFHMARIKSK-UHFFFAOYSA-N
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Description

Lilolidine is an organic compound with a chemical formula of C8H11N. It is a liquid with aromatic characteristics and has a strong nitrogen heterocyclic structure .


Synthesis Analysis

Lilolidine synthesis involves several steps. One method involves heating 5,6-dihydro-4H-pyrrolo [3,2,1-z/] quinoline-1-carboxylic acid with copper chromite and quinoline at 185°C for 2 hours. The mixture is then cooled, diluted with dichloromethane, and filtered. The filtrate is washed with hydrochloric acid and sodium hydroxide before being evaporated to dryness. The residue is purified by silica gel chromatography . Another method involves the Pd-catalyzed C–H bond functionalization of lilolidine. A palladium-diphosphine catalyst associated with acetate bases in DMA promotes the regioselective arylation at the α-position of the nitrogen atom of lilolidine with a wide variety of aryl bromides .


Molecular Structure Analysis

The molecular structure of Lilolidine is complex and involves a nitrogen heterocyclic structure . Further analysis of the molecular structure would require more specific information or advanced analytical techniques.


Physical And Chemical Properties Analysis

Lilolidine has a melting point of 80-81°C and a predicted boiling point of 318.4±11.0 °C. It has a density of 1.16 and is typically stored in a sealed container in a dry room. It appears as a powder to crystal in form and can range in color from white to yellow to green .

Scientific Research Applications

1. Synthesis and Derivative Development

Lilolidine, a compound of interest in the field of organic chemistry, has been investigated for its potential in synthesizing diverse derivatives. Huang et al. (2019) explored the Pd-catalyzed C–H bond functionalization of lilolidine, leading to the creation of various lilolidine derivatives. This process is significant for its ability to modify the biological properties of lilolidine through a series of controlled chemical reactions, providing a foundation for further medicinal and chemical research (Haibing Huang et al., 2019).

2. Dopaminergic Activity Research

The study of lilolidine derivatives for their dopaminergic activity, particularly in relation to neurodegenerative diseases such as Parkinson's disease and Huntington’s Chorea, is a vital area of research. Ramírez Morán et al. (2017) designed and synthesized a lilolidine derivative, assessing its potential to restore dopaminergic transmission in neurodegenerative conditions. This area of research is crucial for developing new treatments for these diseases (Ramírez Morán et al., 2017).

3. Dye Synthesis and Applications

Lilolidine has also been utilized in the synthesis of dyes. Hallas et al. (2008) examined the absorption spectra of various lilolidine derivatives for their potential use in dyes. These studies provide insights into the development of new colorants for industrial applications, such as in textiles and manufacturing (G. Hallas et al., 2008).

4. Analgesic Properties Exploration

Research into the analgesic properties of compounds structurally related to lilolidine, such as conolidine, has shown potential for non-opioid pain management. Tarselli et al. (2011) synthesized conolidine and evaluated its efficacy in managing tonic and persistent pain. This research is particularly significant in the quest for non-opioid analgesics for chronic pain management (M. Tarselli et al., 2011).

Safety And Hazards

Lilolidine can cause skin and eye irritation. In case of contact, it is recommended to wash off immediately with plenty of water and seek medical attention. It is advised to avoid dust formation and breathing in mist, gas, or vapors. Personal protective equipment, including chemical impermeable gloves, should be worn when handling Lilolidine .

Future Directions

The future directions for Lilolidine research could involve further exploration of its synthesis methods and potential applications. For instance, the Pd-catalyzed C–H bond functionalization of lilolidine provides a straightforward access to several lilolidine derivatives from commercially available compounds via one, two, or three C–H bond functionalization steps, allowing to tune their biological properties .

properties

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4,6,8H,2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCKSFHMARIKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576238
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lilolidine

CAS RN

5840-01-7
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lilolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid (37.5 g, 0.186 mol), copper chromite (13.5 g, 43 mmol) and quinoline (180 ml) were heated with stirring to 185° C. for 2 hours. The mixture was cooled, diluted with dichloromethane (1 L) and filtered over hyflo. The filtrate was washed with 2 M hydrochloric acid (2×600 ml) and twice with 2 M sodium hydroxide (150 ml) before being evaporated to dryness. The residue was purified by silica gel chromatography, eluting with a ethyl acetate/hexanes (1:6) to afford 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline (21 g, 72%) as a pale yellow solid. 1H NMR (CDCl3) 400 MHz δ: 7.44 (dd, 1H, J=0.8 and 7.6 Hz), 7.07 (d, 1H, J=3.2 Hz), 7.01 (t, 1H, J=7.2 Hz), 6.9 (dd, 1H, J=0.8 and 6.8 Hz), 6.43 (d, 1H, J=3.2 Hz), 4.16 (t, 2H, J=6 Hz), 2.99 (t, 2H, J=6.4 Hz), 2.24 (m, 2H).
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
109
Citations
A Palma R, J Silva, E Stashenko… - Journal of …, 1999 - Wiley Online Library
… It is also noteworthy that lilolidine and its derivatives have found recent interest as dye materials for the dyeing or printing of textiles [12] and as sensitizers for photopolymerization …
Number of citations: 13 onlinelibrary.wiley.com
RW Castelino, G Hallas… - … of the Society of Dyers and …, 1972 - Wiley Online Library
… However, it was anticipated that the lilolidine analogues would … Molecular models (Dreiding) suggest that in the lilolidine … To a less extent, these findings apply to the lilolidine …
Number of citations: 7 onlinelibrary.wiley.com
HY Huang, H Li, T Roisnel, JF Soulé… - Beilstein Journal of …, 2019 - beilstein-journals.org
… nitrogen atom of lilolidine with a wide … lilolidine via three successive direct arylations is also described. Therefore, this methodology provides a straightforward access to several lilolidine …
Number of citations: 1 www.beilstein-journals.org
VV Kuznetsov, AR Pal'ma, NS Prostakov… - Chemistry of …, 1993 - Springer
… tricyclic condensed system is the main fragment of lilolidine alkaloids [1, 2]. Compounds … We used this method in syntheses of analogs of lilolidine alkaloids spiroannelated at the 4 …
Number of citations: 1 link.springer.com
G HALLAS, WALUN HO, R TODD - … of the Society of Dyers and …, 1974 - Wiley Online Library
… , are somewhat reduced with the lilolidine compounds. The difference in frequency between … The lilolidine dyes are suitable for transfer printing, but show poor light–fastness properties …
Number of citations: 17 onlinelibrary.wiley.com
H Shine - The Journal of Organic Chemistry, 1958 - ACS Publications
… Reduction of 5-ketolilolidine to lilolidine. To a solution of 510 mg. of 5-ketolilolidine in 20 ml. … report the mp of lilolidine picrate as 168-170). Anal. Caled, for Ci7H16N407: C, 52.58; , 4.15. …
Number of citations: 2 pubs.acs.org
G Barger, E Dyer - Journal of the American Chemical Society, 1938 - ACS Publications
… dihydroindole from the lilolidine. The … lilolidine gave the same results. We have communicated with Professor von Braun, who admits the identity of our reduction product with lilolidine…
Number of citations: 4 pubs.acs.org
VV Kouznetsov, LDA Duarte… - Synthetic …, 2005 - Taylor & Francis
… The same quinoline precursor was heated at 90C with 85% sulfuric acid for prolonged time to give a new unnatural lilolidine spiroderivative 6 in moderate yield. This tetracyclic …
Number of citations: 5 www.tandfonline.com
LW Deady, N Pirzada, RD Topsom - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
… The reaction has been extended to the corresponding salts of N-(3-bromopropyl)tetrahydroquinoline and N-(3-bromopropyl)indoline to give julolidine and lilolidine, respectively. The …
Number of citations: 1 pubs.rsc.org
J Xie, A Pahl, A Krzyzanowski, A Krupp… - Angewandte …, 2023 - Wiley Online Library
… The pseudo-NP collection was designed via the deconstruction of MIAs into 6H-lilolidine, 4H--carboline, and 4H-pyran fragments (Figure 1b). The 6H-lilolidine fragment is found in …
Number of citations: 4 onlinelibrary.wiley.com

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